molecular formula C15H19NO2 B1339472 Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 186376-30-7

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B1339472
CAS No.: 186376-30-7
M. Wt: 245.32 g/mol
InChI Key: YUKFHBYDDJRSIY-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves cyclopropanation reactions. One common method is the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate, catalyzed by dirhodium(II) complexes . This reaction can be carried out under low catalyst loadings, making it efficient and cost-effective. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Biological Activity

8-Hydroxyquinoline-5-sulfonic acid dihydrate (also known as SQ) is a derivative of 8-hydroxyquinoline, which has garnered significant attention for its diverse biological activities. This compound exhibits antimicrobial, anticancer, and antifungal properties, making it a valuable candidate in medicinal chemistry and pharmacology. This article reviews the biological activity of SQ, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Activity

The antimicrobial properties of SQ have been extensively studied, particularly against various bacterial and fungal strains.

  • Bacterial Inhibition : Research indicates that SQ demonstrates significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, derivatives of SQ showed inhibition zones ranging from 22 mm to 25 mm when tested against these pathogens .
  • Fungal Activity : SQ also exhibits antifungal activity, with studies reporting effective inhibition of common fungal strains. The presence of the sulfonic acid group enhances its interaction with microbial cell membranes, contributing to its bioactivity .

Anticancer Properties

SQ has shown promise as an anticancer agent in various studies. The compound's ability to inhibit cell proliferation has been linked to its chelating properties and interference with metal ion homeostasis in cancer cells.

  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. For example, SQ has been reported to reduce the viability of cancer cell lines such as A549 (lung carcinoma) with IC50 values indicating potent cytotoxic effects .
  • Case Studies : In a comparative study, SQ derivatives were evaluated for their antiproliferative effects against several cancer cell lines, demonstrating varying levels of efficacy based on structural modifications. The introduction of electron-withdrawing groups significantly enhanced the anticancer activity .

Structure-Activity Relationships (SAR)

Understanding the SAR of SQ is crucial for the development of more potent derivatives.

Substituent Biological Activity Comments
Halogen (Cl, Br)Increased antibacterial activityEnhances lipophilicity and electron-withdrawing properties
Hydroxyl groupImproved solubility and bioavailabilityEssential for metal ion complexation
Sulfonic groupIncreases ionic interactions with biological targetsFacilitates better solubility in aqueous environments

The presence of halogen substituents at specific positions on the quinoline ring has been shown to enhance both antibacterial and anticancer activities by modulating lipophilicity and electronic characteristics .

Potential Therapeutic Applications

Given its diverse biological activities, SQ holds potential for various therapeutic applications:

  • Antiviral Research : Recent studies suggest that SQ may possess antiviral properties, particularly against influenza viruses. Its ability to inhibit viral replication while exhibiting low cytotoxicity presents opportunities for further exploration in antiviral drug development .
  • Metal Chelation Therapy : As a chelator, SQ could be utilized in therapies targeting metal-dependent diseases or conditions characterized by metal ion dysregulation .

Properties

IUPAC Name

ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKFHBYDDJRSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 3-benzyl-2,4-dioxo-3-aza bicyclo[3.1.0]hexane-6-carboxylate (SYNLETT, 1996, 1097; 5.0 grams, 18.3 mmol) in tetrahydrofuran (74 mL) cooled at 0° C., BH3-DMS (2N solution in tetrahydrofuran 36 mL, 73.2 mmol) was added over a period of 30 minutes. The reaction temperature was gradually raised to reflux for 6 hours. After cooling the reaction mixture to 0° C., it was quenched by adding aqueous ammonium chloride solution and was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulphate and the solvent was removed under reduced pressure. The crude product was purified by silica gel column chromatography to obtain ethyl 3-benzyl-3-aza bicyclo[3.1.0]hexane-6-carboxylate (2.8 grams)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
[Compound]
Name
BH3-DMS
Quantity
36 mL
Type
reactant
Reaction Step Two

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